N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide
Description
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl methyl group attached to a furan-2-ylmethyl moiety and a 2-nitrobenzamide group. The 1,3,4-thiadiazole scaffold is widely explored in medicinal chemistry due to its electron-deficient nature, which facilitates interactions with biological targets .
Properties
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O5S2/c22-13(17-8-10-4-3-7-26-10)9-27-16-20-19-15(28-16)18-14(23)11-5-1-2-6-12(11)21(24)25/h1-7H,8-9H2,(H,17,22)(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOXGSYIPMZAAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide typically involves multiple steps:
Formation of the Furan Derivative: The furan-2-ylmethyl group is synthesized from furan-2-carboxylic acid hydrazide through a series of reactions involving carbon disulfide and ammonium thiocyanate.
Thiadiazole Ring Formation: The thiadiazole ring is formed by reacting the furan derivative with appropriate reagents under controlled conditions.
Coupling with Nitrobenzamide: The final step involves coupling the thiadiazole derivative with 2-nitrobenzamide under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated furans.
Scientific Research Applications
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and anticancer properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Structural Features
The target compound shares structural similarities with other 1,3,4-thiadiazole derivatives, particularly in the core heterocycle and sulfanyl substituents. Key differences lie in the functional groups:
Key Observations :
- The nitro group in the target compound may reduce electron density compared to amino or methyl substituents, affecting reactivity.
Comparison :
- Microwave-assisted synthesis () reduces reaction time compared to traditional reflux methods () .
- Halogenated intermediates (e.g., chloroacetamides in ) are common for introducing sulfur-containing substituents .
Physicochemical Properties
While explicit data for the target compound is unavailable, inferences can be drawn from structural analogs:
Biological Activity
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide is a complex organic compound that integrates multiple structural motifs known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis pathways, and potential applications based on current research findings.
Structural Overview
The compound features:
- Thiadiazole Ring : Known for various biological activities including antimicrobial and anticancer properties.
- Furan Moiety : Enhances chemical reactivity and potential medicinal applications.
- Benzamide Group : Contributes to the overall stability and bioactivity of the compound.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiadiazole : Thiosemicarbazide reacts with carbon disulfide in a basic medium to form the thiadiazole ring.
- Introduction of Furan : A nucleophilic substitution reaction introduces the furan ring via furan-2-carboxylic acid.
- Coupling Reaction : The final step involves coupling the intermediates using coupling reagents like EDCI under mild conditions.
Antimicrobial Properties
Compounds containing thiadiazole rings have been documented to possess significant antimicrobial activity. Preliminary studies suggest that this compound may inhibit bacterial enzymes crucial for cell wall synthesis, leading to bacterial cell lysis and death. This mechanism is similar to other thiadiazole derivatives .
Anticancer Activity
Research indicates that thiadiazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific activity of this compound against various cancer cell lines remains to be extensively studied; however, its structural components suggest potential efficacy in targeting cancer pathways .
Case Studies
-
Inhibition of SARS-CoV-2 Mpro : Similar compounds have shown promise as inhibitors of the SARS-CoV-2 main protease (Mpro), with IC50 values suggesting effective inhibition at low concentrations .
This highlights a potential pathway for further research into the antiviral properties of related compounds.
Compound IC50 (μM) Cytotoxicity (CC50 μM) F8–B6 1.57 >100 F8–B22 1.55 >100
The proposed mechanism of action involves:
- Enzyme Inhibition : The compound may interact with specific enzymes essential for bacterial growth and survival.
- Cellular Interaction : It is hypothesized that the furan and thiadiazole components facilitate interaction with biological macromolecules, enhancing its bioactivity .
Applications in Research
This compound has potential applications in:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.
- Materials Science : Due to its unique structural properties, it may be useful in creating novel materials with specific electronic or optical characteristics.
- Biological Probes : Its stability makes it suitable for studying interactions between small molecules and biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
